2-((5-(羟甲基)-1-(2-(甲基氨基)-2-氧代乙基)-1H-咪唑-2-基)硫代)-N-(4-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

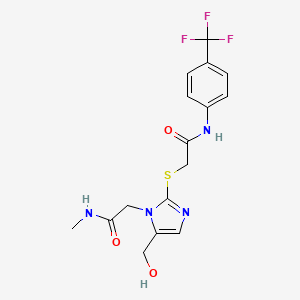

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H17F3N4O3S and its molecular weight is 402.39. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化与绿色化学

5-羟甲基-2-呋喃甲酸 (HMFCA) 的有氧氧化:研究人员探索了使用非均相三唑鎓预催化剂、二价铁酞菁和空气将 5-羟甲基糠醛 (HMF) 选择性转化为 5-羟甲基-2-呋喃甲酸 (HMFCA) 。该一步两步法涉及 HMF 的氧化酯化反应,生成具有羟基和羧基末端基团的聚酯低聚物。低聚物的后续水解反应以 87% 的总收率生成 HMFCA。该工艺为一种有价值的呋喃基羧酸提供了一种可持续的合成路线。

可持续合成

从 5-羟甲基-2-呋喃甲酸 (HMFA) 到 5-甲基-2-呋喃甲酸 (MFA) 的转化:一种新的可持续合成路线已被提出,该路线使用生物可再生 5-羟甲基-2-呋喃甲酸 (HMFA) 作为起始原料来合成 5-甲基-2-呋喃甲酸 (MFA) 。这种绿色方法旨在提高 MFA 合成的效率,解决传统方法带来的环境问题。

生物催化

呋喃基羧酸的生产:研究人员探索了使用重组大肠杆菌 HMFOMUT 将 HMF 和糠醛生物转化为呋喃基羧酸 。这种方法有望实现可持续和选择性氧化过程。

生物活性

The compound 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , often referred to as compound A , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural components:

- Imidazole ring : A five-membered ring containing nitrogen, which is known for its biological activity.

- Thioether linkage : Enhances the compound's stability and may influence its interaction with biological targets.

- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

Molecular Formula

The molecular formula of compound A is C15H16F3N3O2S.

Molecular Weight

The molecular weight is approximately 357.37 g/mol.

The biological activity of compound A can be attributed to several mechanisms:

- Enzyme Inhibition : Compound A has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that compound A exhibits antimicrobial properties, potentially effective against certain bacterial strains.

- Anti-cancer Properties : The imidazole moiety has been associated with anti-cancer activity, possibly through the induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Case Study on Anticancer Activity :

- In a study involving human cancer cell lines, compound A demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via caspase activation.

-

Antimicrobial Efficacy :

- Compound A was tested against a panel of bacterial pathogens, revealing notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.

属性

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-12(8-24)6-21-15(23)27-9-14(26)22-11-4-2-10(3-5-11)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWCBQGHCDGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。